molecular formula C6H11N B041849 5-Azaspiro[2.4]heptane CAS No. 185-50-2

5-Azaspiro[2.4]heptane

Cat. No. B041849
CAS RN: 185-50-2
M. Wt: 97.16 g/mol
InChI Key: HOXWESKAHYABGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azaspiro[2.4]heptane derivatives often involves advanced synthetic methodologies that enable the construction of the spirocyclic framework. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids demonstrates the utility of these compounds in chemistry and biochemistry, highlighting methodologies for constructing spirocyclic scaffolds through ring closure of 1,3-bis-electrophiles (Radchenko, Grygorenko, & Komarov, 2010). Similarly, the practical synthesis of fluorinated piperidine analogues based on the 2-azaspiro[3.3]heptane scaffold illustrates the versatility of this framework in accessing chemical space relevant to drug design (Chernykh et al., 2016).

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.4]heptane derivatives has been explored through various spectroscopic and computational methods. Structural and vibrational analyses of new potential anticancer drugs incorporating the azaspiro[5.11]heptadecane-1,3,7-trione scaffold have been conducted to establish the most stable structures, demonstrating the compound's potential in drug discovery (Vitnik, Popović-Đorđević, & Vitnik, 2017).

Chemical Reactions and Properties

Azaspiro[2.4]heptanes participate in various chemical reactions, underscoring their utility in synthetic organic chemistry. For example, the base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones showcases the regio- and stereoselective formation of spirocycles, highlighting the synthetic utility of these compounds (Samultceva et al., 2022).

Physical Properties Analysis

The physical properties of 5-Azaspiro[2.4]heptane derivatives, such as solubility and stability, are crucial for their application in drug design and other areas of chemistry. The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts offer insights into how the isolation as a sulfonic acid salt can yield a more stable and soluble product, facilitating access to a wider range of reaction conditions (van der Haas et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-Azaspiro[2.4]heptane derivatives, including reactivity and functional group compatibility, are essential for their utility in synthesis and drug design. The exploration of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists highlights the potential of these structures in developing therapeutics with favorable pharmacokinetic properties (Micheli et al., 2016).

Scientific Research Applications

  • Chemistry-Driven Drug Discovery : 5-Azaspiro[2.4]heptane serves as a useful scaffold in drug discovery, enabling the creation of functionalized pyrrolidines, piperidines, and azepines. This makes it valuable for synthesizing a variety of compounds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

  • Antiviral Synthesis : It plays a crucial role in the industrial synthesis of the antiviral drug ledipasvir, with 5-azaspiro[2.4]heptane-6-carboxylic acid being a key element in this process (López et al., 2020).

  • Dopamine D3 Receptor Antagonists : 1,2,4-Triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective antagonists of the dopamine D3 receptor, showing favorable characteristics for drug development (Micheli et al., 2016).

  • Orexin Receptor Antagonism : These compounds have also been found to be potent antagonists of orexin 1 and orexin 2 receptors, demonstrating good brain penetration and oral bioavailability in rats (Stasi et al., 2013).

  • Modifying Lipophilicity in Drug Design : Azaspiro[3.3]heptanes can significantly lower the lipophilicity (measured as logD 7.4) of molecules, potentially increasing their basicity and making them more suitable for medicinal applications (Degorce, Bodnarchuk, & Scott, 2019).

  • Antibacterial Activity : Novel 7-azaspiro[2.4]heptane compounds have shown potent antibacterial activity against respiratory pathogens and are effective against multidrug-resistant Streptococcus pneumoniae in vivo (Odagiri et al., 2013).

  • Biochemistry and Drug Design : 2-Azaspiro[3.3]heptane-derived amino acids, similar to ornitine and GABA analogues, are useful in various fields, including chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

  • Further Modification for Bioactivity : 1,2,4-Triazolyl 5-azaspiro [2.4]-heptanes can be structurally modified to increase their bioactivity, particularly as D3 receptor antagonists (Zhang & Zhang, 2018).

  • Synthesis of Bi- or Tricyclic Lactams/Lactones : 5-Oxa-6-azaspiro[2.4]heptane-1-carboxylates can be converted into 1,3-amino alcohols, which are precursors for synthesizing bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).

  • Drug Discovery Building Blocks : Novel angular azaspiro[3.3]heptanes can be synthesized for use as building blocks in drug discovery, either for library creation or on a preparative scale (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Safety And Hazards

5-Azaspiro[2.4]heptane should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXWESKAHYABGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620156
Record name 5-Azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.4]heptane

CAS RN

185-50-2
Record name 5-Azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
Y Yao, W Fan, W Li, X Ma, L Zhu, X Xie… - The Journal of Organic …, 2011 - ACS Publications
Highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates in the presence of [RuCl(benzene)(S)-SunPhos]Cl was realized, and high …
Number of citations: 27 pubs.acs.org
B López, M Bartra, R Berenguer, X Ariza, J Garcia… - Molecules, 2020 - mdpi.com
A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold is described. The key reaction is a one-pot double allylic alkylation of an imine analogue of glycine in …
Number of citations: 1 www.mdpi.com
Y Kimura, S Atarashi, K Kawakami, K Sato… - Journal of medicinal …, 1994 - ACS Publications
A series of novel chiral 7-(7-amino-5-azaspiro [2.4] heptan-5-yl)-8-chloro-l-(2-fluorocyclopropyl)-quinolones were synthesized as a continuation of a research project of l-(2-…
Number of citations: 27 pubs.acs.org
SC Zhan, CG Yan - ChemistrySelect, 2019 - Wiley Online Library
The base catalyzed aldol condensation of various N‐benzylisatins with 1‐acetyl‐N‐arylcyclopropanecarboxamides resulted in functionalized 3‐hydroxyoxindolin‐2‐ones in high yields, …
B López Barallobre, M Bartra Sanmartí… - Molecules, 2020, vol …, 2020 - diposit.ub.edu
A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold is described. The key reaction is a one-pot double allylic alkylation of an imine analogue of glycine in …
Number of citations: 0 diposit.ub.edu
X Zhang, H Zhang - Chemical Physics Letters, 2018 - Elsevier
Dopamine D 3 receptor has become an attractive target in the treatment of abused drugs. 3D-QSAR studies were performed on a novel series of D 3 receptor antagonists, 1,2,4-triazolyl …
Number of citations: 7 www.sciencedirect.com
K Satoh, A Imura, A Miyadera, K KANAI… - Chemical and …, 1998 - jstage.jst.go.jp
An efficient synthesis method for the C-7 substituent of DU-6859a (1), which is a new-generation antibacterial quinolone carboxylic acid, was established by utilizing an enantioselective …
Number of citations: 27 www.jstage.jst.go.jp
J Svêtlík, M Veverka - Liebigs Annalen der Chemie, 1990 - Wiley Online Library
Transformations starting from biotechnologically available materials, I. A convenient preparative route to 1â•’oxaâ•’5 Page 1 J. Svittlik, M. Veverka d e 111 2-CICSH4 3-CI-4-FC,H3 …
LP Stasi, R Artusi, C Bovino, B Buzzi, L Canciani… - Bioorganic & medicinal …, 2013 - Elsevier
Starting from a orexin 1 receptor selective antagonist 4,4-disubstituted piperidine series a novel potent 5-azaspiro[2.4]heptane dual orexin 1 and orexin 2 receptor antagonist class has …
Number of citations: 10 www.sciencedirect.com
C Roussel, K Ciamala, JM Melot… - Journal of Chemical …, 2002 - journals.sagepub.com
The reaction of itaconic anhydride 1 with ethyl diazoacetate 2 or diphenyldiazomethane 5 gave the expected spiroderivatives, which spontaneously rearranged; specifically, the adduct …
Number of citations: 1 journals.sagepub.com

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